molecular formula C23H24ClN5O2 B2897995 2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1396637-79-8

2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2897995
CAS No.: 1396637-79-8
M. Wt: 437.93
InChI Key: RSTABPOXQXMODV-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396637-79-8) is a high-purity synthetic small molecule with a molecular formula of C23H24ClN5O2 and a molecular weight of 437.93 g/mol . This compound is provided with a minimum purity of 95% and is intended for research use exclusively. The structure incorporates both pyrimidine and piperazine moieties, which are established "privileged scaffolds" in medicinal chemistry known to enhance biological activity and are frequently found in approved drugs and investigational compounds . Compounds featuring a piperazine linked to a nitrogen-containing heterocycle, such as a pyrimidine, constitute a significant class of biologically active molecules. Recent research on analogs sharing this core structure has identified potent inhibitors of the Classical Complement Pathway (CP). Specifically, molecules with a 6-(4-phenylpiperazin-1-yl)pyridine core have been characterized as selective, competitive inhibitors of the C1s protease, a key enzymatic driver of the CP . This pathway is a potent mechanism for initiating complement activity and is a driver of pathology in many complement-mediated diseases . Inhibition of C1s presents a promising therapeutic strategy for autoimmune and inflammatory diseases. Furthermore, the structural framework of this compound is similar to other pharmacologic agents, including dual Src/Abl kinase inhibitors that have demonstrated potent antitumor activity in preclinical assays, highlighting the broad research potential of this chemical scaffold . Researchers can utilize this compound for exploring novel therapeutic pathways, particularly in immunology and oncology. It is supplied for in vitro studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-17(31-20-10-6-5-9-19(20)24)23(30)27-21-15-22(26-16-25-21)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTABPOXQXMODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

    Synthesis of the pyrimidinyl intermediate: This involves the reaction of a suitable pyrimidine derivative with a phenylpiperazine under controlled conditions.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrimidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Core Modifications

N-{2-[(5-Chloro-2-{[4-(4-Methylpiperazin-1-yl)Phenyl]Amino}Pyrimidin-4-yl)Amino]Phenyl}Propanamide ()
  • Key Differences: Substitution at pyrimidine C2: 4-(4-methylpiperazin-1-yl)phenylamino vs. 4-phenylpiperazine. Additional chloro group at pyrimidine C3.
  • Molecular weight: ~529.0 g/mol (higher due to additional substituents).
N-(2-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Ethyl)-2-(4-Chlorophenoxy)-2-MethylPropanamide (–13)
  • Key Differences: Pyrimidine C6 substitution: 1H-pyrazol-1-yl vs. 4-phenylpiperazine. Propanamide chain: Branched methyl group and ethylamino linker.
  • Molecular weight: 400.9 g/mol (lower due to simpler substituents).
2-(2-Chlorophenoxy)-N-[(6-CyclopropylPyrimidin-4-yl)Methyl]Propanamide ()
  • Key Differences :
    • Pyrimidine C6 substitution: Cyclopropyl vs. phenylpiperazine.
    • Propanamide linker: Shorter methyl group attachment.
  • Impact :
    • Cyclopropyl enhances metabolic stability but reduces π-π stacking capacity.
    • Molecular weight: 331.8 g/mol (significantly lower).

Substituent Effects on Physicochemical Properties

Compound Pyrimidine Substituent Phenoxy Group Molecular Weight (g/mol) Key Features
Target Compound 4-Phenylpiperazine 2-Chlorophenoxy ~434.9 High lipophilicity, receptor affinity
Compound 4-Methylpiperazine-phenyl None ~529.0 Enhanced solubility, lower steric bulk
–13 Compound 1H-Pyrazol-1-yl 4-Chlorophenoxy 400.9 Hydrogen-bonding potential
Compound Cyclopropyl 2-Chlorophenoxy 331.8 Metabolic stability, compact structure

Structural and Conformational Analysis

  • Dihedral Angles : reports dihedral angles between pyrimidine and substituents (e.g., 12.8° for phenyl groups), influencing binding orientation . The target compound’s phenylpiperazine may adopt a ~90° angle, optimizing receptor interactions.
  • Hydrogen Bonding : Unlike ’s C–H⋯O bonds, the target compound’s amide and piperazine groups may form stronger hydrogen bonds with biological targets .

Biological Activity

The compound 2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide , often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H21ClN4O
  • Molecular Weight : 358.85 g/mol

The compound features a chlorophenoxy group and a piperazine moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing piperazine and pyrimidine rings have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (lung cancer)0.39 ± 0.06Induces autophagy
Compound BMCF-7 (breast cancer)0.46 ± 0.04Inhibits Aurora-A kinase
Compound CNCI-H460 (lung cancer)0.16 ± 0.03Apoptosis induction

These findings suggest that the presence of the piperazine ring enhances the anticancer properties of similar compounds, potentially through modulation of kinase pathways .

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that compounds with similar structural features can inhibit key signaling pathways such as:

  • Aurora Kinases : Essential for mitosis; inhibition leads to cell cycle arrest.
  • CDK Inhibition : Cyclin-dependent kinases are crucial for cell cycle progression; their inhibition can result in reduced tumor growth.

Case Studies

  • Study on Antitumor Activity : A recent investigation evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, including A549 and MCF-7. The study highlighted that compounds with chlorophenoxy groups exhibited enhanced potency compared to their non-substituted counterparts .
  • Mechanistic Insights : Another study focused on the interaction between these compounds and Aurora-A kinase, revealing that specific substitutions at the phenyl and piperazine positions significantly increased inhibitory potency, suggesting a structure-activity relationship critical for drug design .

Safety Profile

The safety profile of similar compounds has been assessed through toxicity studies:

  • Acute Toxicity : Compounds were found to be harmful if swallowed or upon skin contact, necessitating careful handling during synthesis and application .

Toxicity Data Summary

EndpointValue
Oral Toxicity (LD50)Harmful
Dermal Toxicity (LD50)Harmful

These findings emphasize the importance of conducting thorough safety evaluations when developing new pharmacological agents.

Q & A

Q. What statistical methods are optimal for designing experiments to optimize reaction yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate factors (temperature, solvent ratio, catalyst loading).
  • Response Surface Methodology (RSM) : Fit quadratic models to identify maxima/minima in yield vs. parameter space.
  • Robustness Testing : Use Monte Carlo simulations to assess parameter sensitivity .

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